Alcaftadine

Histamine Receptor Pharmacology Receptor Binding Affinity Antihistamine Selectivity

Alcaftadine is a unique multi-action antiallergic agent with inverse agonist activity at H1, H2, and H4 receptors, combined with mast cell stabilization and epithelial protective effects. Distinct from olopatadine and ketotifen, it is ideal for studying H4-mediated late-phase allergic response and ocular surface barrier repair. Ideal for long-term efficacy studies in allergic conjunctivitis.

Molecular Formula C19H21N3O
Molecular Weight 307.4 g/mol
CAS No. 147084-10-4
Cat. No. B1684316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlcaftadine
CAS147084-10-4
SynonymsR89674;  R 89674;  R-89674;  Alcaftadine;  trade name: Lastacaft; 
Molecular FormulaC19H21N3O
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1
InChIInChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3
InChIKeyMWTBKTRZPHJQLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityslightly solubility
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alcaftadine (CAS 147084-10-4) Ophthalmic Solution: An FDA-Approved H1 Histamine Receptor Antagonist for Allergic Conjunctivitis


Alcaftadine (brand name Lastacaft, development code R89674) is a sterile, topically administered ophthalmic solution approved by the U.S. Food and Drug Administration (FDA) in 2010 for the prevention of ocular itching associated with allergic conjunctivitis [1]. It is a tricyclic imidazobenzazepine derivative with a molecular weight of 307.39 g/mol [2]. Alcaftadine acts as a potent antagonist at the histamine H1 receptor (pKi = 8.5), and unlike many other topical antihistamines, it also exhibits significant antagonist activity at the H2 and H4 receptors, with no affinity for the H3 receptor [3]. This multi-receptor profile is hypothesized to contribute to its clinical efficacy in managing both the early and late-phase symptoms of ocular allergy.

Why Alcaftadine Is Not a Commodity Antihistamine: Differentiated Pharmacology and Clinical Positioning


Direct substitution of alcaftadine with other topical antihistamines is scientifically unjustified due to key differences in receptor pharmacology, clinical efficacy data, and dosing regimens. While many alternatives are selective H1 receptor antagonists, alcaftadine is a broad-spectrum antihistamine with demonstrable and quantifiable antagonist activity at H1, H2, and H4 receptors [1]. This broader mechanism is distinct and is supported by preclinical data showing superior efficacy in attenuating eosinophil influx, a hallmark of late-phase allergic response, compared to the H1-selective agent ketotifen [2]. Furthermore, meta-analyses of randomized controlled trials (RCTs) directly comparing alcaftadine to olopatadine have concluded that alcaftadine has superior capability in treating allergic conjunctivitis [3]. These pharmacological and clinical differentiators underscore that alcaftadine offers a unique and non-interchangeable therapeutic profile, precluding simple generic substitution without loss of specific therapeutic benefits.

Quantitative Evidence for Alcaftadine's Differentiation vs. Olopatadine, Ketotifen, and Bepotastine


Broader Histamine Receptor Antagonism: Quantified Activity at H2 and H4 Receptors vs. Selective H1 Antagonists

Alcaftadine exhibits a broader spectrum of histamine receptor antagonism than many topical comparators. It is a potent antagonist at H1 (pKi = 8.5), H2 (pKi = 7.2), and H4 (pKi = 5.8) receptors, with no affinity for H3 [1]. In contrast, olopatadine is a selective H1 antagonist (pKi = 7.5) with negligible affinity for H2 (pKi = 4.0) and H3 (pKi = 4.1) [2]. Similarly, ketotifen, while a very potent H1 antagonist (pKi = 8.6), shows weak or no affinity for H2 and H4 (pKi < 5 for H4) [1].

Histamine Receptor Pharmacology Receptor Binding Affinity Antihistamine Selectivity

Superior In Vivo Potency: Alcaftadine Is 10-Fold More Potent Than Ketotifen in a Guinea Pig Model of Allergic Conjunctivitis

In a guinea pig model of allergic conjunctivitis, alcaftadine demonstrated significantly higher potency in reducing edema and erythema compared to ketotifen. The effective dose to produce a 50% reduction in symptoms (ED50) was 0.1 mg/kg for alcaftadine, compared to 1.0 mg/kg for ketotifen [1].

Preclinical Efficacy Allergic Conjunctivitis Model In Vivo Pharmacology

Clinical Superiority in Resolving Ocular Itching and Hyperemia: Meta-Analysis of Alcaftadine vs. Olopatadine

A 2024 meta-analysis of 12 randomized controlled trials involving 1,064 patients with allergic conjunctivitis directly compared the efficacy of alcaftadine 0.25% ophthalmic solution with olopatadine (0.1% or 0.2% formulations). The analysis concluded that alcaftadine had a superior capability to treat allergic conjunctivitis compared to olopatadine [1]. This finding is corroborated by a 2024 comparative study where alcaftadine 0.25% was significantly more effective than olopatadine 0.1% in reducing conjunctival hyperemia (p=0.0001) and showed a trend toward greater reduction in Total Ocular Symptom Score (TOSS) [2].

Clinical Efficacy Allergic Conjunctivitis Treatment Comparative Effectiveness Research

Once-Daily Dosing Advantage: Alcaftadine Enables Simpler Regimen vs. Twice-Daily Bepotastine and Ketotifen

Alcaftadine 0.25% ophthalmic solution is indicated for once-daily dosing [1]. This contrasts with other commonly used topical antihistamines, such as bepotastine besilate 1.5%, which is indicated for twice-daily administration [2], and ketotifen fumarate 0.025%, which is typically administered twice daily. A simpler, once-daily regimen is a recognized factor in improving patient adherence to chronic medication schedules.

Dosing Regimen Patient Adherence Pharmacoeconomics

Distinct Patent Lifecycle and Availability of Alcaftadine 0.25% Ophthalmic Solution

Alcaftadine 0.25% ophthalmic solution (Lastacaft) has a defined patent and regulatory exclusivity period that impacts its market availability and cost compared to other agents. The first generic version of alcaftadine ophthalmic solution was approved on March 1, 2024 [1], marking a recent transition in the U.S. market. In contrast, generics for olopatadine 0.1% and 0.2%, as well as ketotifen 0.025%, have been available for many years, leading to different pricing and supply dynamics [2].

Pharmaceutical Procurement Generic Availability Patent Expiry

Quantified In Vitro Potency at H1 Receptor: Alcaftadine IC50 of 8.6 nM vs. Bepotastine pIC50 of 5.7

In direct comparison of in vitro potency at the H1 receptor, alcaftadine exhibits an IC50 of 8.6 nM (pIC50 ≈ 8.1) [1]. This indicates a >250-fold higher potency than bepotastine, which has a reported pIC50 of 5.7 (corresponding to an IC50 of approximately 2,000 nM) .

In Vitro Pharmacology Receptor Antagonism Potency Comparison

High-Value Application Scenarios for Alcaftadine (CAS 147084-10-4) in Clinical and Industrial Settings


Pharmaceutical Procurement for Hospital and Retail Pharmacy Formularies

Based on the meta-analysis demonstrating superior clinical efficacy over olopatadine [1] and the practical advantage of once-daily dosing [2], alcaftadine 0.25% ophthalmic solution is a strong candidate for inclusion in hospital and retail pharmacy formularies. Procurement specialists should consider alcaftadine as a preferred agent for patients with allergic conjunctivitis who may benefit from a more potent, once-daily alternative to standard therapies. The recent availability of generic alcaftadine may further enhance its value proposition in cost-conscious procurement decisions.

Drug Discovery and Development: Use as a Reference Standard for Multi-Receptor Antihistamines

Alcaftadine's unique and well-characterized pharmacology as a high-affinity antagonist at H1, H2, and H4 receptors [1] makes it an excellent reference standard in drug discovery programs targeting novel multi-receptor antihistamines. Researchers can utilize alcaftadine (CAS 147084-10-4) as a positive control in in vitro binding and functional assays to benchmark the activity and selectivity profile of new chemical entities, particularly those designed to modulate late-phase allergic inflammation via H4 receptor antagonism.

Comparative Effectiveness and Health Outcomes Research

The availability of Level 1 evidence from a 2024 meta-analysis showing alcaftadine's superiority over olopatadine [1] makes it a compelling subject for comparative effectiveness research (CER). Health economists and outcomes researchers can design studies comparing alcaftadine against other antihistamines (e.g., olopatadine, bepotastine) to quantify real-world differences in symptom control, patient adherence, and healthcare resource utilization, leveraging the once-daily dosing advantage [2] as a key variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alcaftadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.